![molecular formula C13H10Cl2N2O2S B14427890 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline CAS No. 79226-40-7](/img/structure/B14427890.png)
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes chloro, nitro, and sulfanyl groups attached to an aniline base. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 2-nitroaniline followed by chlorination . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted aniline compounds.
科学的研究の応用
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of chloro and nitro groups allows the compound to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Used in the synthesis of pesticides and fungicides.
4-Chloro-2-nitrotoluene: Utilized in the production of dyes and pigments.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar applications in chemical synthesis.
Uniqueness
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
79226-40-7 |
|---|---|
分子式 |
C13H10Cl2N2O2S |
分子量 |
329.2 g/mol |
IUPAC名 |
4-chloro-2-(2-chloro-4-nitrophenyl)sulfanyl-N-methylaniline |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-16-11-4-2-8(14)6-13(11)20-12-5-3-9(17(18)19)7-10(12)15/h2-7,16H,1H3 |
InChIキー |
VHBGKWDWVNFEBN-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


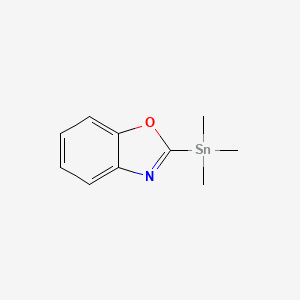
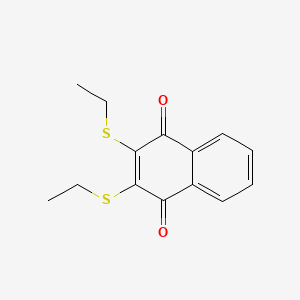
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
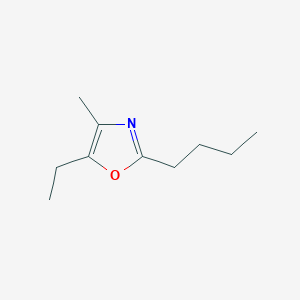
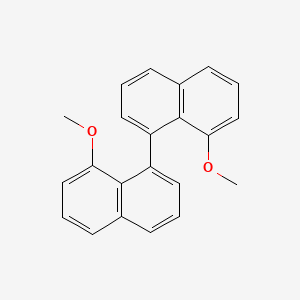


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
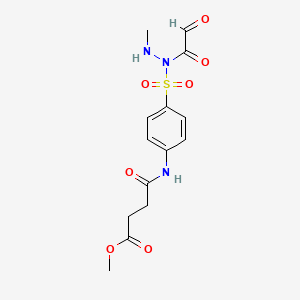



![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
